molecular formula C16H11FO5S B2481839 (Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate CAS No. 622812-69-5

(Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate

Cat. No.: B2481839
CAS No.: 622812-69-5
M. Wt: 334.32
InChI Key: QYMNFIRTKKPNBR-NVNXTCNLSA-N
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Description

(Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is a synthetic organic compound characterized by its unique structural features, including a fluorobenzylidene moiety and a dihydrobenzofuran core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate typically involves the following steps:

    Formation of the Benzofuran Core: The initial step involves the construction of the benzofuran ring system. This can be achieved through cyclization reactions of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorobenzylidene Group: The next step is the introduction of the (Z)-3-fluorobenzylidene group. This is often accomplished via a Wittig or Horner-Wadsworth-Emmons reaction, where a suitable phosphonium ylide or phosphonate ester reacts with an aldehyde or ketone.

    Methanesulfonation: The final step involves the sulfonation of the benzofuran derivative to introduce the methanesulfonate group. This is typically carried out using methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, potentially yielding alcohol derivatives.

    Substitution: The fluorobenzylidene moiety can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often facilitated by bases like sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activities or receptor binding.

Medicine

In medicinal chemistry, the compound is evaluated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate
  • (Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate
  • (Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate

Uniqueness

The uniqueness of (Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate lies in the presence of the fluorine atom in the benzylidene group. Fluorine atoms can significantly alter the electronic properties of a molecule, potentially enhancing its biological activity or stability. This makes the compound distinct from its analogs with different substituents.

Properties

IUPAC Name

[(2Z)-2-[(3-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FO5S/c1-23(19,20)22-12-5-6-13-14(9-12)21-15(16(13)18)8-10-3-2-4-11(17)7-10/h2-9H,1H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYMNFIRTKKPNBR-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)F)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)F)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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